2-(benzylthio)-N-(4-(thiazol-2-yloxy)benzyl)acetamide
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Overview
Description
2-(benzylthio)-N-(4-(thiazol-2-yloxy)benzyl)acetamide is a complex organic compound that features both benzylthio and thiazol-2-yloxy functional groups
Preparation Methods
The synthesis of 2-(benzylthio)-N-(4-(thiazol-2-yloxy)benzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzylthio group: This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis.
Formation of the thiazol-2-yloxy group: This involves the reaction of 2-mercaptobenzothiazole with an appropriate halogenated benzyl compound.
Coupling reaction: The final step involves coupling the benzylthio and thiazol-2-yloxy intermediates with acetamide under suitable conditions, such as using a base like sodium hydride in a polar aprotic solvent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
2-(benzylthio)-N-(4-(thiazol-2-yloxy)benzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The thiazol-2-yloxy group can participate in nucleophilic substitution reactions, where the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include polar aprotic solvents, bases like sodium hydride, and oxidizing or reducing agents as mentioned above. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(benzylthio)-N-(4-(thiazol-2-yloxy)benzyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(4-(thiazol-2-yloxy)benzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio and thiazol-2-yloxy groups can form hydrogen bonds or hydrophobic interactions with the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-(benzylthio)-N-(4-(thiazol-2-yloxy)benzyl)acetamide include:
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share the thiazole ring and have been studied for their antimycobacterial activity.
2-(benzo[d]thiazol-2-yl)phenol derivatives: These compounds are used in materials science for their luminescent properties.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c22-18(14-24-13-16-4-2-1-3-5-16)21-12-15-6-8-17(9-7-15)23-19-20-10-11-25-19/h1-11H,12-14H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQPAIZUJONANL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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